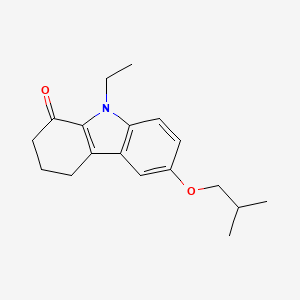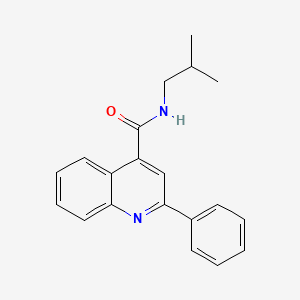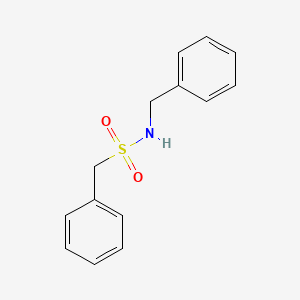
1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical belongs to the class of compounds known as pyrazole carbohydrazides. These compounds are of interest due to their diverse chemical reactions, structural characteristics, and potential biological activities. Although the exact compound is not directly referenced, similar compounds have been studied for their synthesis, molecular structure, and properties.
Synthesis Analysis
Compounds similar to 1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide are typically synthesized using a multi-step process involving the condensation of appropriate hydrazides with methyl or nitrobenzylidene derivatives. The synthesis process involves various spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize the synthesized compounds and confirm their structures (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using X-ray crystallography and spectroscopic methods. The structure demonstrates specific configurations and bonding patterns, essential for understanding the compound's chemical behavior. For example, similar compounds show configurations and electron distributions that are crucial for their reactivity and interactions (Günay et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydrogen bonding and electrophilic and nucleophilic reactions, due to their active functional groups. Their reactivity can be analyzed through different spectroscopic techniques and theoretical calculations, providing insights into their chemical properties and reactions (Portilla et al., 2007).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular structure. These properties are essential for determining the compound's applicability in various conditions and for its storage and handling (Cheng & Liu, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and photostability, are crucial for understanding the compound's behavior under different chemical environments. These properties can be assessed using experimental and theoretical methods to predict how the compound interacts with various substances and under different conditions (Karrouchi et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar compounds, such as "N-Methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide," focuses on optimizing synthesis methods, understanding structural properties, and exploring molecular docking studies. For instance, studies have shown the synthesis of related compounds using various techniques, highlighting their structural characteristics through spectroscopic methods and X-ray crystallography. These analyses provide a foundation for understanding the electronic and molecular structure, crucial for designing drugs with specific targets (Günay et al., 2015).
Molecular Docking and Pharmacological Potential
Some research on structurally related compounds has delved into molecular docking studies to assess their potential as pharmacological agents. For example, compounds with a similar backbone have been evaluated for their anti-diabetic properties through molecular docking, suggesting their ability to interact with specific biological targets. This approach can provide valuable insights into the potential pharmacological applications of "1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide" by exploring its interactions with various proteins and enzymes (Karrouchi et al., 2021).
Anticancer and Antiproliferative Efficacy
The synthesis and evaluation of pyrazole derivatives for their anticancer activity represent a significant area of research. Studies on similar compounds have reported the synthesis of new pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy against human hepatic cancer cell lines. This suggests that "1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide" could also be investigated for its anticancer properties, given the structural similarities and potential for biological activity (Rashdan et al., 2018).
Propiedades
IUPAC Name |
1-methyl-4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O5/c1-16-7-10(18(22)23)11(15-16)12(19)14-13-6-8-4-2-3-5-9(8)17(20)21/h2-7H,1H3,(H,14,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIVITDCGPIBGN-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)